molecular formula C16H18BrN3O4S B577787 4'-Bromo Ampicillin CAS No. 1356019-52-7

4'-Bromo Ampicillin

Cat. No.: B577787
CAS No.: 1356019-52-7
M. Wt: 428.301
InChI Key: YHGWQHFZQZNZCJ-NJBDSQKTSA-N
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Description

4'-Bromo Ampicillin is a useful research compound. Its molecular formula is C16H18BrN3O4S and its molecular weight is 428.301. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4’-Bromo Ampicillin, like other penicillin derivatives, is the bacterial cell wall . It specifically targets the Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . PBPs are crucial for the synthesis and maintenance of the bacterial cell wall, which provides structural integrity to the bacteria .

Mode of Action

4’-Bromo Ampicillin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the PBPs, preventing the cross-linking of peptidoglycan chains, which are essential components of the cell wall . This binding results in weakened cell walls, leading to the eventual lysis (breakdown) of bacteria .

Biochemical Pathways

The action of 4’-Bromo Ampicillin, like other antibiotics, disrupts crucial biochemical pathways in bacteria . By inhibiting the synthesis of the bacterial cell wall, it interferes with the bacteria’s ability to grow and multiply . This disruption of the cell wall synthesis pathway leads to the death of the bacteria .

Pharmacokinetics

Ampicillin is well-absorbed after oral administration and is distributed widely in body tissues and fluids . It is eliminated primarily unchanged in the urine and demonstrates a half-life of approximately 1 hour .

Result of Action

The result of 4’-Bromo Ampicillin’s action is the death of the bacterial cells . By inhibiting cell wall synthesis, it causes the bacterial cells to become structurally compromised, leading to cell lysis . This effectively treats the bacterial infection, alleviating symptoms and promoting recovery .

Action Environment

The action of 4’-Bromo Ampicillin, like other antibiotics, can be influenced by various environmental factors . For instance, the pH and temperature of the environment can affect the stability and efficacy of the antibiotic . Furthermore, the presence of other substances, such as organic matter or other drugs, can potentially interact with the antibiotic, altering its effectiveness .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O4S/c1-16(2)11(15(23)24)20-13(22)10(14(20)25-16)19-12(21)9(18)7-3-5-8(17)6-4-7/h3-6,9-11,14H,18H2,1-2H3,(H,19,21)(H,23,24)/t9-,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGWQHFZQZNZCJ-NJBDSQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)Br)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)Br)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747214
Record name (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356019-52-7
Record name (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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